molecular formula C14H18BrNO2 B8159077 3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide

3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide

Cat. No.: B8159077
M. Wt: 312.20 g/mol
InChI Key: CNLMLUHKAMMLGB-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, a cyclobutylmethoxy group at the 5th position, and an N-ethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The attachment of a cyclobutylmethoxy group at the 5th position.

    Amidation: The formation of the benzamide core by reacting with an appropriate amine, such as ethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(cyclobutylmethoxy)-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-Bromo-5-(cyclobutylmethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness

3-Bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of the cyclobutylmethoxy group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-5-(cyclobutylmethoxy)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-16-14(17)11-6-12(15)8-13(7-11)18-9-10-4-3-5-10/h6-8,10H,2-5,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMLUHKAMMLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Br)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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